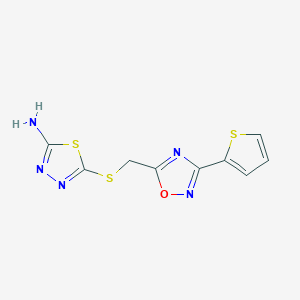
N-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an iodophenyl group attached to a dihydropyridine ring, which is known for its biological activity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodoaniline and ethyl acetoacetate.
Formation of Intermediate: The intermediate is formed through a condensation reaction between 2-iodoaniline and ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring. This step is usually catalyzed by an acid such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, replacing the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of N-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-iodophenyl)-N-methylaniline
- N-(2-iodophenyl)-N-alkylcinnamides
- 2-iodo-N-(propa-1,2-dien-1-yl)anilines
Uniqueness
N-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique combination of an iodophenyl group and a dihydropyridine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H9IN2O2 |
|---|---|
Molekulargewicht |
340.12 g/mol |
IUPAC-Name |
N-(2-iodophenyl)-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9IN2O2/c13-9-3-1-2-4-10(9)15-12(17)8-5-6-11(16)14-7-8/h1-7H,(H,14,16)(H,15,17) |
InChI-Schlüssel |
WELKZIMTFNICDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CNC(=O)C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)
![1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole](/img/structure/B14914844.png)

![3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14914865.png)





![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)


